molecular formula C10H20F3NO2 B3028804 Dibutylamine 2,2,2-trifluoroacetate CAS No. 334-41-8

Dibutylamine 2,2,2-trifluoroacetate

Cat. No.: B3028804
CAS No.: 334-41-8
M. Wt: 243.27 g/mol
InChI Key: BPPJEMLBERXGOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylamine 2,2,2-trifluoroacetate can be synthesized through the reaction of dibutylamine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Dibutylamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dibutylamine 2,2,2-trifluoroacetate is used as a reagent in organic synthesis, particularly in the derivatization of isocyanates and the synthesis of gem-disubstituted compounds .

Biology and Medicine: In biological research, the compound is used to study cell function and signal transduction pathways.

Industry: The compound is utilized in the manufacturing of emulsifiers, corrosion inhibitors, and flotation agents. Its unique properties make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of dibutylamine 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways within cells. The compound can modulate signal transduction pathways, affecting cell function and behavior. Specific molecular targets include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: Dibutylamine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-butylbutan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C2HF3O2/c1-3-5-7-9-8-6-4-2;3-2(4,5)1(6)7/h9H,3-8H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPJEMLBERXGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-41-8
Record name Dibutylamine Trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutylamine 2,2,2-trifluoroacetate
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Dibutylamine 2,2,2-trifluoroacetate
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Dibutylamine 2,2,2-trifluoroacetate
Reactant of Route 6
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